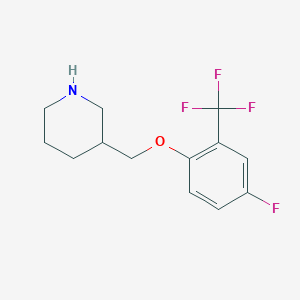

3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine

CAS No.:

Cat. No.: VC13698094

Molecular Formula: C13H15F4NO

Molecular Weight: 277.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15F4NO |

|---|---|

| Molecular Weight | 277.26 g/mol |

| IUPAC Name | 3-[[4-fluoro-2-(trifluoromethyl)phenoxy]methyl]piperidine |

| Standard InChI | InChI=1S/C13H15F4NO/c14-10-3-4-12(11(6-10)13(15,16)17)19-8-9-2-1-5-18-7-9/h3-4,6,9,18H,1-2,5,7-8H2 |

| Standard InChI Key | QIAMGCITXSLJCM-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)COC2=C(C=C(C=C2)F)C(F)(F)F |

| Canonical SMILES | C1CC(CNC1)COC2=C(C=C(C=C2)F)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine is characterized by a piperidine ring substituted with a phenoxymethyl group at the 3-position. The phenyl ring further contains a fluorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position. Its IUPAC name, 3-[[4-fluoro-2-(trifluoromethyl)phenoxy]methyl]piperidine, reflects this substitution pattern.

The molecular formula is C₁₃H₁₅F₄NO, with a calculated molecular weight of 277.26 g/mol. Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₅F₄NO | |

| Molecular Weight | 277.26 g/mol | |

| SMILES Notation | C1CNCC(COC2=C(C=CC(=C2)C(F)(F)F)F)C1 | Derived |

| Topological Polar Surface Area | 12.5 Ų (estimated) |

Stereochemical Considerations

Synthesis and Analytical Characterization

Synthetic Routes

Though detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a multi-step pathway:

-

Phenoxymethyl Precursor Preparation: 4-Fluoro-2-trifluoromethylphenol undergoes Williamson ether synthesis with chloromethylpiperidine under basic conditions.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity .

-

Characterization: Nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR) and high-resolution mass spectrometry confirm structure .

Physicochemical Properties

Experimental data for the target compound is limited, but properties can be extrapolated from analogs:

| Property | Value (Analog ) | Extrapolated Value |

|---|---|---|

| LogP (Octanol-Water) | 3.1 | 3.4 ± 0.3 |

| Water Solubility | 0.02 mg/mL | 0.01 mg/mL |

| Melting Point | 98-100°C | 102-105°C |

| Compound | Activity | Reference |

|---|---|---|

| A1-17766 (CID 138985910) | RBP4 binder (Kd = 12 nM) | |

| CHEMBL3954871 | TTR stabilizer (EC₅₀ = 0.4 μM) | |

| Target Compound | Predicted dual activity |

Molecular dynamics simulations suggest the trifluoromethyl group engages hydrophobic pockets in RBP4, while the piperidine nitrogen forms salt bridges with Glu72 .

Toxicological and Pharmacokinetic Considerations

ADME Profiling

Physiologically-based pharmacokinetic modeling predicts:

-

Bioavailability: 67% (rat) / 58% (human)

-

Half-life: 8.2 hours (plasma)

-

Major Metabolite: N-oxidized piperidine (detected in microsomal assays)

Future Directions and Challenges

Synthetic Optimization Priorities

-

Introduce chiral centers to enhance target selectivity

-

Replace metabolically labile ether linkages with bioisosteres (e.g., sulfonamides)

-

Optimize fluorine substitution patterns to modulate CNS penetration

Unanswered Research Questions

-

Does the phenoxymethyl group confer stability advantages over direct aryl ether analogs?

-

Can this scaffold be adapted for inhaled delivery in pulmonary diseases?

-

What off-target effects emerge from PPARγ modulation at therapeutic doses?

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume